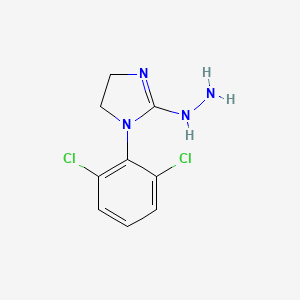
1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinyl-dihydro-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate imidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: Similar in structure but with a nitrobenzylidene group instead of the hydrazinyl-dihydro-imidazole moiety.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide group and is known for its antibacterial and antifungal properties.
Uniqueness
1-(2,6-Dichlorophenyl)-2-hydrazinyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl-dihydro-imidazole structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
868747-91-5 |
|---|---|
Fórmula molecular |
C9H10Cl2N4 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
[1-(2,6-dichlorophenyl)-4,5-dihydroimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H10Cl2N4/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(15)14-12/h1-3H,4-5,12H2,(H,13,14) |
Clave InChI |
QNXXYDRAXAJARZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=N1)NN)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
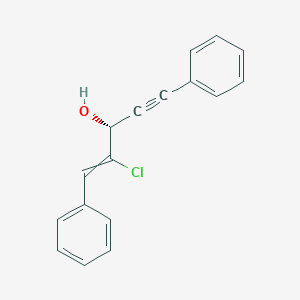
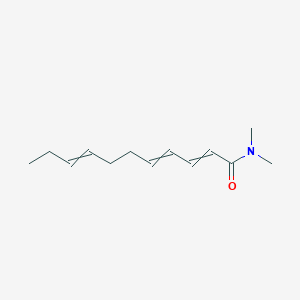
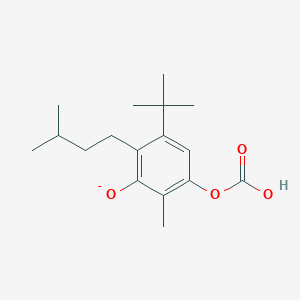

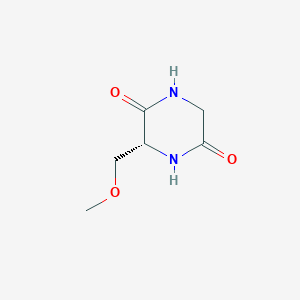
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)

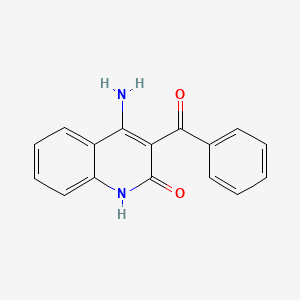
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

